molecular formula C40H46N8O8S B14206559 L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan CAS No. 827301-05-3

L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan

Cat. No.: B14206559
CAS No.: 827301-05-3
M. Wt: 798.9 g/mol
InChI Key: MKWVGXSEWGCBRI-BLRSMAGHSA-N
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Description

L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan is a peptide compound composed of five amino acids: tyrosine, histidine, methionine, and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can be modified through acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine
  • L-Tyrosyl-L-methionyl-L-α-aspartylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine

Uniqueness

L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan is unique due to its specific sequence and the presence of multiple aromatic residues, which can enhance its binding affinity and specificity for certain targets. This makes it a valuable tool for studying protein interactions and developing peptide-based therapeutics.

Properties

CAS No.

827301-05-3

Molecular Formula

C40H46N8O8S

Molecular Weight

798.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C40H46N8O8S/c1-57-15-14-32(37(52)48-35(40(55)56)18-25-20-43-31-5-3-2-4-29(25)31)45-39(54)34(19-26-21-42-22-44-26)47-38(53)33(17-24-8-12-28(50)13-9-24)46-36(51)30(41)16-23-6-10-27(49)11-7-23/h2-13,20-22,30,32-35,43,49-50H,14-19,41H2,1H3,(H,42,44)(H,45,54)(H,46,51)(H,47,53)(H,48,52)(H,55,56)/t30-,32-,33-,34-,35-/m0/s1

InChI Key

MKWVGXSEWGCBRI-BLRSMAGHSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

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